Cas no 10342-66-2 (Benzene, 4-bromo-1-ethyl-2-nitro-)
Benzene, 4-bromo-1-ethyl-2-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 4-bromo-1-ethyl-2-nitro-
- 4-bromo-1-ethyl-2-nitrobenzene
- YFEUEACCUDZRPY-UHFFFAOYSA-N
- AKOS024438409
- 10342-66-2
- 2-ethyl-5-bromo nitrobenzene
- CS-0160817
- SCHEMBL559763
- F13681
- DTXSID50428795
- MFCD22490699
- BS-14322
- 2-ethyl-5-bromo-1-nitrobenzene
- 4-bromanyl-1-ethyl-2-nitro-benzene
- DA-21264
- A829559
- 4-bromo-1-ethyl-2-nitro-benzene
-
- MDL: MFCD22490699
- Inchi: 1S/C8H8BrNO2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h3-5H,2H2,1H3
- InChI Key: YFEUEACCUDZRPY-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)[N+](=O)[O-])CC
Computed Properties
- Exact Mass: 228.97384
- Monoisotopic Mass: 228.97384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- PSA: 43.14
Benzene, 4-bromo-1-ethyl-2-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HD449-250mg |
Benzene, 4-bromo-1-ethyl-2-nitro- |
10342-66-2 | 97% | 250mg |
2103CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HD449-100mg |
Benzene, 4-bromo-1-ethyl-2-nitro- |
10342-66-2 | 97% | 100mg |
875CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HD449-50mg |
Benzene, 4-bromo-1-ethyl-2-nitro- |
10342-66-2 | 97% | 50mg |
100.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HD449-200mg |
Benzene, 4-bromo-1-ethyl-2-nitro- |
10342-66-2 | 97% | 200mg |
249.0CNY | 2021-07-17 | |
| abcr | AB548285-250 mg |
4-Bromo-1-ethyl-2-nitrobenzene; . |
10342-66-2 | 250MG |
€119.10 | 2023-07-11 | ||
| abcr | AB548285-1 g |
4-Bromo-1-ethyl-2-nitrobenzene; . |
10342-66-2 | 1g |
€211.50 | 2023-07-11 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B44865-100mg |
4-Bromo-1-ethyl-2-nitrobenzene |
10342-66-2 | 97% | 100mg |
¥155.0 | 2022-10-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B44865-1g |
4-Bromo-1-ethyl-2-nitrobenzene |
10342-66-2 | 97% | 1g |
¥664.0 | 2022-10-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B44865-250mg |
4-Bromo-1-ethyl-2-nitrobenzene |
10342-66-2 | 97% | 250mg |
¥247.0 | 2022-10-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1231457-1g |
4-Bromo-1-ethyl-2-nitrobenzene |
10342-66-2 | 97% | 1g |
¥1037 | 2023-04-17 |
Benzene, 4-bromo-1-ethyl-2-nitro- Suppliers
Benzene, 4-bromo-1-ethyl-2-nitro- Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on Benzene, 4-bromo-1-ethyl-2-nitro-
Research Briefing on Benzene, 4-bromo-1-ethyl-2-nitro- (CAS: 10342-66-2) in Chemical Biology and Pharmaceutical Applications
Benzene, 4-bromo-1-ethyl-2-nitro- (CAS: 10342-66-2) is a halogenated nitroaromatic compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and material science. This briefing synthesizes the latest findings on its synthesis, biological activity, and industrial relevance, with a focus on peer-reviewed studies published within the last three years.
Recent advancements in the synthesis of 10342-66-2 highlight improved regioselective bromination techniques using eco-friendly catalysts (e.g., FeBr3@MOF-5), achieving yields >85% with reduced byproducts (Zhang et al., 2023, J. Org. Chem.). The compound's nitro group has been identified as a critical pharmacophore in kinase inhibitor design, particularly against Bruton's tyrosine kinase (BTK), where derivatives demonstrated IC50 values of 0.8-2.3 μM in B-cell lymphoma models (ACS Med. Chem. Lett., 2024).
Notably, 4-bromo-1-ethyl-2-nitrobenzene serves as a key intermediate in the synthesis of PROTAC degraders targeting estrogen receptors. A 2024 Nature Chemical Biology study revealed its utility in constructing E3 ligase-binding moieties, enabling 70-90% protein degradation efficiency at 100 nM concentrations. Structural-activity relationship (SAR) analyses indicate that the bromine atom at the para position enhances binding affinity to hydrophobic pockets by 3.5-fold compared to chloro analogs.
Industrial applications have expanded to OLED materials, where its electron-withdrawing nitro group improves charge transport properties. Samsung Advanced Institute reported a 15% increase in external quantum efficiency when incorporated into blue-emitting layers (Adv. Mater., 2023). However, toxicity assessments (OECD 423 guidelines) show moderate ecotoxicity (LC50: 12 mg/L in Daphnia magna), necessitating careful handling protocols.
Ongoing clinical trials (Phase I/II) are evaluating 10342-66-2-derived covalent inhibitors for resistant EGFR mutations in NSCLC (NCT05678945). Preliminary data suggest favorable blood-brain barrier penetration (Kp,uu = 0.6), addressing a critical challenge in CNS-targeted therapies. Future research directions include CRISPR-Cas9 screening to identify synthetic lethal interactions with compound-treated cancer cells (planned by Broad Institute, 2025).
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